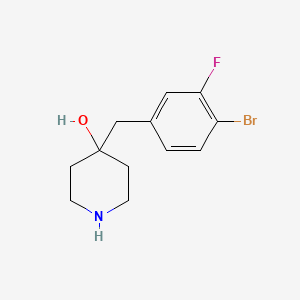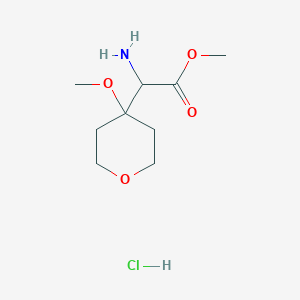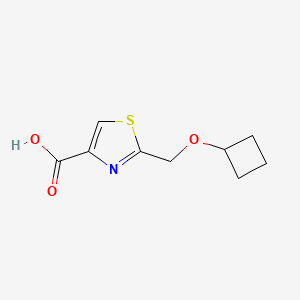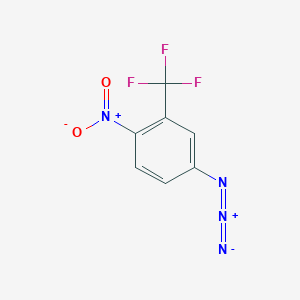![molecular formula C11H19NO2S B13559935 Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13559935.png)
Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of a suitable thiol with an aziridine derivative under basic conditions to form the spirocyclic core. The tert-butyl ester group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the spirocyclic core.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic ring .
Applications De Recherche Scientifique
Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound features an oxygen atom in place of the sulfur atom, leading to different chemical properties.
Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound has a different spirocyclic framework, affecting its reactivity and applications.
Uniqueness
Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H19NO2S |
|---|---|
Poids moléculaire |
229.34 g/mol |
Nom IUPAC |
tert-butyl 1-thia-7-azaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-4-5-11(7-12)8-15-11/h4-8H2,1-3H3 |
Clé InChI |
DJSIZXAXXNJJOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2(C1)CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


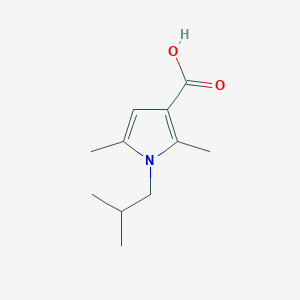
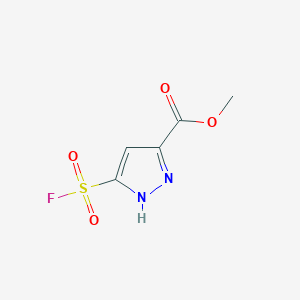
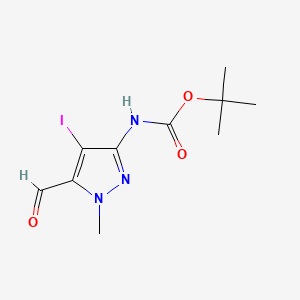
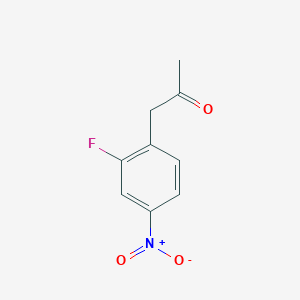
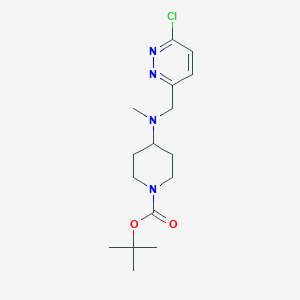
![2-Amino-2-[3-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B13559865.png)
![3-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13559867.png)
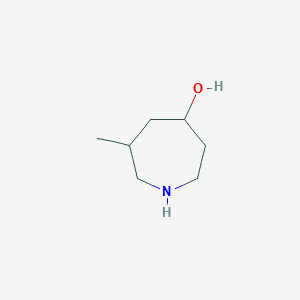
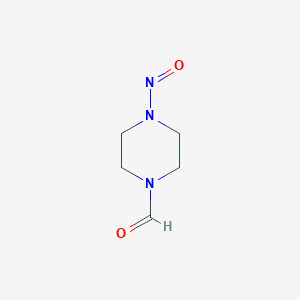
![(2S)-2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-OL](/img/structure/B13559887.png)
